molecular formula C19H18F3N3O3S B2722035 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile CAS No. 2379950-51-1

2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile

Cat. No.: B2722035
CAS No.: 2379950-51-1
M. Wt: 425.43
InChI Key: MZSBRKOJVBDGFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One of the key components, 3-(Trifluoromethyl)pyridin-2-ol, has a molecular formula of CHFNO and an average mass of 163.097 Da . The synthesis generally involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of this compound is complex. It contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .


Chemical Reactions Analysis

The chemical reactions involving this compound are diverse. For instance, it was observed that a compound could reduce the expression of COL1A1 in HSC-T6 cells, which means that the extracellular matrix molecules’ deposition was also reduced .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are unique due to the presence of a fluorine atom and a pyridine in their structure . For instance, 2-(Trifluoromethyl)pyridine has a refractive index of n20/D 1.419, a boiling point of 139-141 °C, and a density of 1.275 g/mL at 25 °C .

Scientific Research Applications

Sulfonamide Cyclizations

Sulfonamides, including compounds with structures related to 2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile, are explored for their ability to terminate cationic cyclizations effectively. These compounds facilitate the synthesis of pyrrolidines and can be used in the formation of polycyclic systems, showcasing their utility in complex organic synthesis processes (Haskins & Knight, 2002).

Anticancer Activity

Novel sulfones, including derivatives of this compound, have been synthesized and studied for their potential anticancer activity. These studies highlight the importance of such compounds in medicinal chemistry, particularly in the development of treatments against cancer (Bashandy et al., 2011).

Polymer Synthesis

Compounds with structures similar to this compound are used in the synthesis of novel soluble fluorinated polyamides. These polyamides contain pyridine and sulfone moieties, demonstrating the compound's utility in creating materials with specific physical properties, such as solubility in organic solvents, high thermal stability, and transparency (Liu et al., 2013).

Antimicrobial Activity

The antimicrobial activity of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing sulfonyl moiety, synthesized from 4-(piperidin-1-sulfonyl)phenyl hydrazone as a starting material, showcases the potential of such compounds in combating microbial infections. Some of these derivatives have shown to be active, underscoring the relevance of this compound-related structures in the development of new antimicrobial agents (Ammar et al., 2004).

Safety and Hazards

This compound is associated with several safety and hazard concerns. It has hazard statements H226 - H315 - H319 - H335, indicating that it is flammable, can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The demand for this compound and its derivatives has been increasing steadily in the last 30 years . It has gained a fundamental role as a key structural ingredient for the development of many agrochemical and pharmaceutical compounds . Therefore, future research and development efforts are likely to focus on improving the synthesis methods and exploring its wide-ranging potential applications .

Properties

IUPAC Name

2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N3O3S/c20-19(21,22)16-7-3-9-24-18(16)28-13-14-5-4-10-25(12-14)29(26,27)17-8-2-1-6-15(17)11-23/h1-3,6-9,14H,4-5,10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSBRKOJVBDGFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2C#N)COC3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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